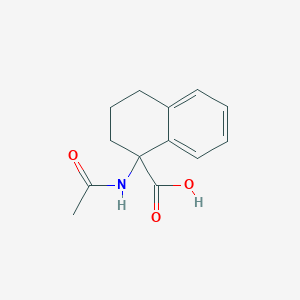![molecular formula C13H9Br2N3S B2784415 N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine CAS No. 861206-63-5](/img/structure/B2784415.png)
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is a chemical compound with a complex structure that includes a quinoline ring system substituted with bromine atoms and a thiazole ring linked to a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then brominated to introduce the bromine atoms at the 6 and 8 positions.
The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide precursor. Finally, the methylamine group is added through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: can undergo various chemical reactions, including:
Oxidation: : The quinoline ring can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed to reduce the quinoline ring or the bromine atoms.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the bromine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives, such as 6,8-dibromoquinone.
Reduction: : Reduced quinoline derivatives or bromoalkanes.
Substitution: : Amine-substituted quinolines or thiazoles.
科学研究应用
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: has several applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: : It has potential as a lead compound in drug discovery, particularly for developing new therapeutic agents.
Industry: : It can be used in the manufacture of dyes, pigments, and other chemical products.
作用机制
The mechanism by which N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.
相似化合物的比较
N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine: is unique due to its specific structural features, including the presence of both bromine atoms and the thiazole ring. Similar compounds might include other quinoline derivatives or thiazole-containing molecules, but the combination of these features sets it apart.
Similar Compounds
5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine
5,7-Dibromo-2-methyl-8-quinolinol
These compounds share structural similarities but differ in their substitution patterns and functional groups, leading to different chemical and biological properties.
属性
IUPAC Name |
5-(6,8-dibromoquinolin-2-yl)-N-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3S/c1-16-13-17-6-11(19-13)10-3-2-7-4-8(14)5-9(15)12(7)18-10/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLOSWFHAPCDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C2=NC3=C(C=C(C=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-2-sulfonamide](/img/structure/B2784334.png)

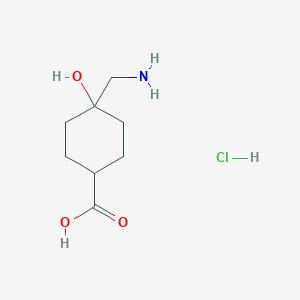
![2-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B2784341.png)
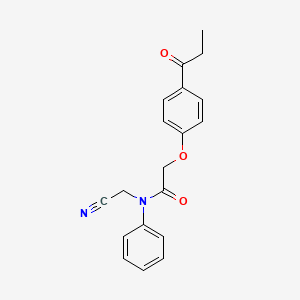
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2784345.png)
![3-Ethyl-1-[(4-nitrophenyl)amino]thiourea](/img/structure/B2784346.png)
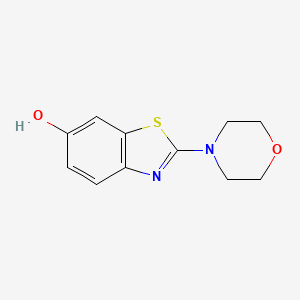
![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)
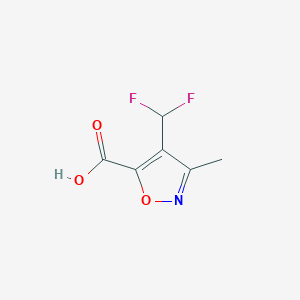
![6-[(2,4-dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)
